3-Bromo-2,6-dimethoxyphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

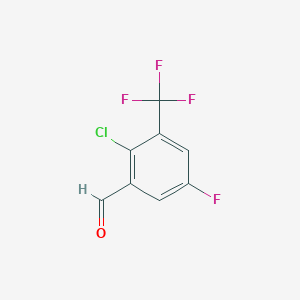

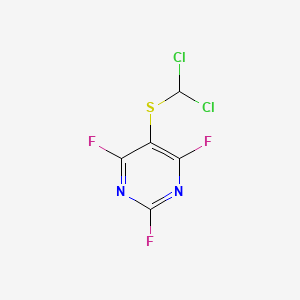

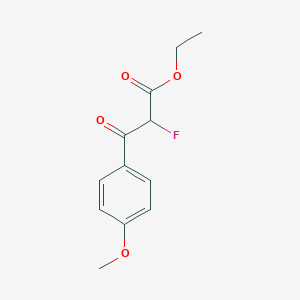

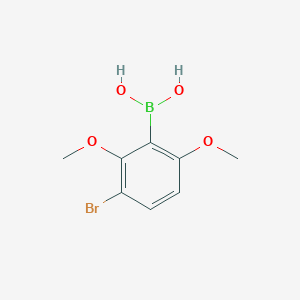

3-Bromo-2,6-dimethoxyphenylboronic acid is a chemical compound with the molecular weight of 260.88 . It is a solid substance at room temperature . The IUPAC name for this compound is (3-bromo-2,6-dimethoxyphenyl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BBrO4/c1-13-6-4-3-5 (10)8 (14-2)7 (6)9 (11)12/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 260.88 . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

Boronic acids and their derivatives are instrumental in developing analytical methods for determining antioxidant activity. The critical presentation of tests like ORAC, HORAC, TRAP, and TOSC, which are based on the transfer of a hydrogen atom or an electron, emphasizes their applicability in assessing the kinetics or reaching the equilibrium state of antioxidant capacities in various samples. These methods, reliant on spectrophotometry, underscore the importance of boronic acids in facilitating the analysis of antioxidant activity and capacity in complex samples, potentially including those involving "3-Bromo-2,6-dimethoxyphenylboronic acid" derivatives (Munteanu & Apetrei, 2021).

Electrochemical Surface Finishing and Energy Storage

The review on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) showcases the evolving research in electroplating and energy storage. Boronic acids, including potentially "this compound," might play roles in the development of novel electrochemical applications due to their ability to interact with these RTILs. This highlights their importance in advancing electrochemical technologies that could lead to more efficient energy storage and surface finishing techniques (Tsuda, Stafford, & Hussey, 2017).

Safety and Hazards

Mechanism of Action

Mode of Action

These esters are formed by the reaction of the boronic acid with a hydroxyl group on the target molecule .

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction, to construct carbon-carbon bonds . This suggests that 3-Bromo-2,6-dimethoxyphenylboronic acid could potentially be involved in similar reactions.

Result of Action

The ability of boronic acids to form stable covalent bonds with a variety of biological targets suggests that they could potentially modulate a wide range of biological processes .

Action Environment

The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH and the presence of diols. For example, the formation of boronate esters is pH-dependent, with the reaction favoring ester formation at higher pH levels . Additionally, the presence of diols can compete with the target molecule for binding to the boronic acid, potentially affecting its efficacy .

properties

IUPAC Name |

(3-bromo-2,6-dimethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKKMVAQHOAAMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)Br)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.